

# An In-depth Technical Guide to Suberic Acid: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **suberic acid**. The information is intended to support research and development activities where this dicarboxylic acid is a key component, from polymer synthesis to its role as a biomarker in metabolic disorders.

## **Core Chemical Properties and Structure**

**Suberic acid**, systematically named octanedioic acid, is a saturated alpha,omega-dicarboxylic acid. Its name originates from the Latin word suber, meaning cork, from which it was first isolated.[1][2] It exists as a colorless crystalline solid at standard conditions and is utilized in the synthesis of plastics, lubricants, and pharmaceuticals.[1][3][4]

### **Chemical Structure**

The structure of **suberic acid** consists of an eight-carbon chain with two carboxylic acid functional groups at its termini.

Chemical Formula: C<sub>8</sub>H<sub>14</sub>O<sub>4</sub>[1]

IUPAC Name: Octanedioic acid[5]

CAS Number: 505-48-6



- SMILES: O=C(O)CCCCCC(=O)O[2]
- InChi Key: TYFQFVWCELRYAO-UHFFFAOYSA-N[5]

## **Physicochemical Data**

The key quantitative properties of **suberic acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	174.19 g/mol	[5]
Appearance	Colorless to white crystalline solid/powder	[1][3]
Melting Point	141–144 °C	[1]
Boiling Point	230 °C (at 15 mmHg)	[1]
Density	1.272 g/cm <sup>3</sup>	[1][3]
Water Solubility	2.46 g/L (at 25 °C)	[1][6]
Other Solubilities	Soluble in alcohol; Sparingly soluble in ether; Insoluble in chloroform.	
Acidity (pKa)	pKa <sub>1</sub> = 4.526, pKa <sub>2</sub> = 5.498	[1]

## **Experimental Protocols**

This section details methodologies for the synthesis, purification, and characterization of **suberic acid**.

## Synthesis of Suberic Acid via Oxidation of Cyclooctene

This two-step process involves the oxidative cleavage of the double bond in cyclooctene using a strong oxidizing agent like potassium permanganate.

Overall Reaction: C<sub>8</sub>H<sub>14</sub> + KMnO<sub>4</sub> → HOOC(CH<sub>2</sub>)<sub>6</sub>COOH



#### Methodology:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
  thermometer, and a dropping funnel, add 10 g of cyclooctene and 200 mL of a 5% aqueous
  solution of sodium carbonate.
- Oxidant Preparation: Separately, dissolve 35 g of potassium permanganate (KMnO<sub>4</sub>) in 400 mL of warm water.
- Oxidation: While vigorously stirring the cyclooctene mixture, slowly add the KMnO<sub>4</sub> solution from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 45 °C. An ice bath may be required to manage the exothermic reaction. The addition typically takes about 1 hour.
- Reaction Completion: After the addition is complete, continue stirring for an additional 2 hours at room temperature. The purple color of the permanganate should be replaced by a brown precipitate of manganese dioxide (MnO<sub>2</sub>).

#### Work-up:

- Heat the reaction mixture to boiling and filter it while hot through a Büchner funnel to remove the MnO<sub>2</sub> precipitate. Wash the filter cake with 100 mL of hot water.
- Combine the filtrate and washings. If the solution is still colored, add a small amount of sodium bisulfite until it becomes colorless.
- Concentrate the clear filtrate to a volume of approximately 150 mL using a rotary evaporator.
- Acidification: Cool the concentrated solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of suberic acid will form.
- Isolation: Collect the crude **suberic acid** by vacuum filtration, wash the crystals with a small amount of ice-cold water, and allow them to air dry.

### **Purification by Recrystallization**



This protocol purifies crude **suberic acid** based on its differential solubility in hot versus cold solvent. Water is a suitable solvent.

#### Methodology:

- Solvent Selection: Place the crude **suberic acid** (e.g., 10 g) into a 250 mL Erlenmeyer flask.
- Dissolution: Add a minimal amount of deionized water (e.g., start with 100 mL) and heat the mixture to boiling on a hot plate, stirring continuously. Add more hot water in small portions until all the solid has just dissolved.
- Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
- Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm Erlenmeyer flask.
- Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold deionized water to remove any soluble impurities.
- Drying: Transfer the crystals to a watch glass and allow them to dry completely in a drying oven at a temperature below the melting point (e.g., 80-90 °C) or in a desiccator.

### **Characterization Protocols**

This method determines the acid dissociation constants by monitoring pH changes during titration with a strong base.

Methodology:

### Foundational & Exploratory





- Sample Preparation: Accurately weigh approximately 0.5 g of pure suberic acid and
  dissolve it in 100 mL of deionized water. A co-solvent like ethanol may be used if solubility is
  an issue, but the pKa values will be affected.
- Apparatus Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
   Place the suberic acid solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Titration: Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution in a 50 mL buret.
- Data Collection: Begin stirring the suberic acid solution. Add the NaOH titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
- Endpoint Determination: Continue the titration past the second equivalence point, which will be indicated by a second sharp increase in pH.
- Data Analysis:
  - Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
  - Calculate the first derivative ( $\Delta pH/\Delta V$ ) and plot it against the average volume to precisely locate the two equivalence points (the peaks of the derivative curve).
  - The pH at the half-equivalence point for each dissociation corresponds to the pKa value. Therefore, pKa<sub>1</sub> is the pH at half the volume of the first equivalence point, and pKa<sub>2</sub> is the pH at the volume halfway between the first and second equivalence points.
- A. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 10-20 mg of dry **suberic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O with pH adjustment).[7]
- Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]



- Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra. Typical <sup>1</sup>H NMR signals for suberic acid in DMSO-d<sub>6</sub> include a broad singlet for the carboxylic acid protons (~12 ppm), a triplet for the α-protons (~2.2 ppm), and multiplets for the β and other methylene protons (~1.3-1.5 ppm).
   [8]
- B. Fourier-Transform Infrared (FTIR) Spectroscopy
- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of dry **suberic acid** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[9]
- Pellet Formation: Place the powder into a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. Key characteristic peaks include a very broad O-H stretch from the carboxylic acid (~2500-3300 cm<sup>-1</sup>), a sharp C=O stretch (~1700 cm<sup>-1</sup>), and C-O stretching and O-H bending vibrations (~1400-1200 cm<sup>-1</sup>).
- C. Mass Spectrometry (MS)
- Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of **suberic acid** in a suitable solvent such as methanol or acetonitrile.
- Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common technique.
- Data Interpretation: In negative ion mode ESI, suberic acid is readily observed as the deprotonated molecule [M-H]<sup>-</sup> at an m/z of 173.08.[10]

### **Biological and Industrial Context**

**Suberic acid** is more than a synthetic building block; it is also a naturally occurring metabolite. Its presence and concentration can be indicative of specific metabolic states, making it relevant to drug development and diagnostics.



### **Role in Metabolic Pathways**

Suberic acid is not a primary component of major anabolic or catabolic pathways but appears as a byproduct of disrupted fatty acid metabolism. Specifically, elevated levels of **suberic acid** in urine are a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid  $\beta$ -oxidation.[11][12] When this pathway is impaired, omega-oxidation is upregulated as an alternative, leading to the formation of dicarboxylic acids, including **suberic acid**.[1]

## **Applications in Drug Delivery**

In the pharmaceutical industry, **suberic acid** serves as a versatile building block. Its dicarboxylic nature allows it to be used as a monomer for the synthesis of biodegradable polyesters and polyamides. These polymers can be formulated into microparticles, nanoparticles, or implants for controlled drug release. It is also used in the preparation of reduction-sensitive micelles, which are advanced drug delivery systems designed to release their payload in specific cellular environments, such as those found in cancer cells.[13]

## **Visualizations of Workflows and Pathways**

The following diagrams illustrate key processes related to **suberic acid**.



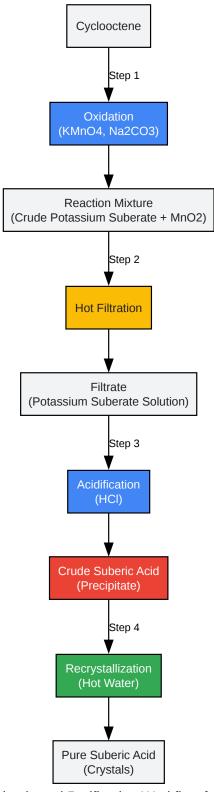


Figure 1: Synthesis and Purification Workflow for Suberic Acid



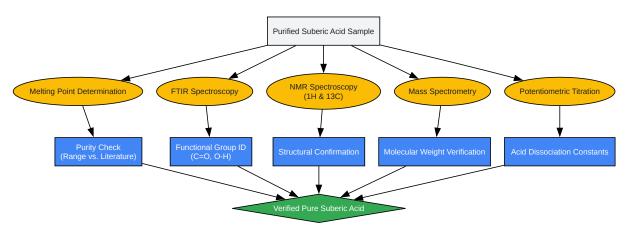


Figure 2: Quality Control Analysis Workflow



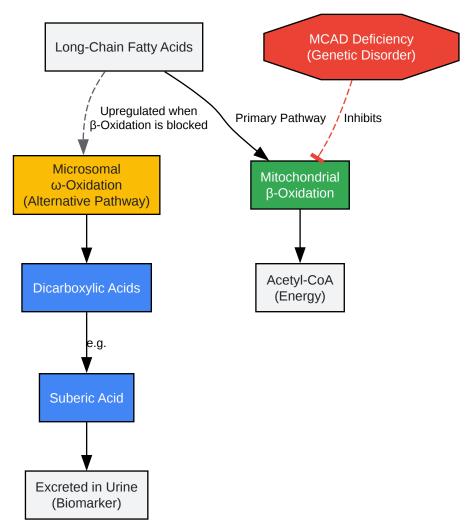


Figure 3: Metabolic Context of Suberic Acid Formation

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